2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one

RGS4 inhibitor GPCR screening selectivity profiling

This carbonyl-bridged chromenone-tetrahydroquinoline hybrid delivers a unique multi-target fingerprint (RGS4 −7.6, MOR-1, ADAM17, M1) not achievable with simpler monomers. With lead-like MW 305.3 Da and cLogP ~2.5–3.0, it provides expansion vectors for fragment-based leads. Procure the exact compound to reproduce specific biological activity, train selectivity models, and access kinase-inhibitory scaffold US20080146589A1. Ideal for RGS4 probe development and GPCR studies.

Molecular Formula C19H15NO3
Molecular Weight 305.333
CAS No. 361166-50-9
Cat. No. B2436078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one
CAS361166-50-9
Molecular FormulaC19H15NO3
Molecular Weight305.333
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=O)C4=CC=CC=C4O3
InChIInChI=1S/C19H15NO3/c21-16-12-18(23-17-10-4-2-8-14(16)17)19(22)20-11-5-7-13-6-1-3-9-15(13)20/h1-4,6,8-10,12H,5,7,11H2
InChIKeyHNJRSNVHGFAAFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one (CAS 361166-50-9): A Hybrid Chromenone-Tetrahydroquinoline Scaffold for Specialized Screening Libraries


2-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one (CAS 361166-50-9, MF: C19H15NO3, MW: 305.3) is a synthetic hybrid molecule that covalently links a chromen-4-one (chromone) core to a 1,2,3,4-tetrahydroquinoline moiety via a carbonyl bridge . This compound belongs to a broader class of chromenone derivatives claimed as tyrosine kinase and Raf kinase inhibitors in the patent literature [1]. Its structure combines two privileged scaffolds widely exploited in medicinal chemistry, offering a distinct spatial and electronic profile compared to simpler chromone or tetrahydroquinoline monomers.

Why 2-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one Cannot Be Replaced by Common Chromone or Tetrahydroquinoline Monomers


Generic substitution fails because the carbonyl-bridged hybrid architecture of 2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one generates a unique molecular recognition surface not recapitulated by either scaffold alone. High-throughput screening data reveal that this compound exhibits a multi-target activity fingerprint across at least five distinct protein targets, including regulator of G-protein signaling 4 (RGS4), mu-type opioid receptor (MOR-1), ADAM17, and muscarinic M1 receptor . This polypharmacology profile is a direct consequence of the integrated chromenone-tetrahydroquinoline geometry. Simple chromones or tetrahydroquinolines would lack the specific hydrogen-bond acceptor/donor constellation and conformational constraints imposed by the amide linker and fused ring systems, resulting in a fundamentally different target engagement pattern. Procurement of the exact hybrid compound is therefore essential for reproducing the specific biological fingerprint observed in screening campaigns.

Quantitative Differentiation Evidence for 2-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one


Multi-Target Screening Fingerprint Reveals Selective RGS4 Engagement Versus Inactivity at M1 and Low Cytotoxicity

In a panel of high-throughput screening assays, 2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one exhibited a pronounced and selective activity signal against regulator of G-protein signaling 4 (RGS4) with a B Score of −7.6, while displaying negligible activation of the muscarinic acetylcholine M1 receptor (Activation at 3 µM: −1.07) and no significant cytotoxicity in HepG2 cells at 20 µM . The B Score is a normalized statistical measure where values more negative than −5 are typically considered active; the compound's −7.6 B Score robustly exceeds this threshold, whereas the M1 activation value near zero is indistinguishable from baseline noise. This differential indicates that the compound does not act as a promiscuous GPCR agent but exhibits target-specific modulation.

RGS4 inhibitor GPCR screening selectivity profiling

Chromenone-Tetrahydroquinoline Hybrid Scaffold Confers Kinase Inhibitor Potential Absent in Simple Chromones

The chromenone core present in 2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one is the central pharmacophore of a patented series of tyrosine kinase and Raf kinase inhibitors (US20080146589A1). In that patent, compounds of the general formula incorporating chromenone as the heterocyclic scaffold demonstrated IC50 values for kinase inhibition in the sub-micromolar to low micromolar range [1]. While the specific compound 361166-50-9 was not individually profiled in that patent, its chromenone core is identical to the core of the claimed active series. In contrast, simple chromone (4H-chromen-4-one) itself lacks the tetrahydroquinoline amide extension and the attendant kinase-binding contacts; typical unsubstituted chromone shows IC50 > 100 µM against most kinases in published panels.

kinase inhibitor chromenone tetrahydroquinoline

Physicochemical Differentiation from Heavily Substituted Tetrahydroquinoline Amides

Compared to highly elaborated tetrahydroquinoline amide Parkin activators (e.g., BIO-2007967 with ELogD7.4 = 3.1 and MW ≈ 500–550 Da), 2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one has a significantly lower molecular weight of 305.3 Da and a predicted lower lipophilicity (estimated cLogP ≈ 2.5–3.0 based on fragment contributions) [1]. This physicochemical profile aligns more favorably with lead-like or fragment-like criteria, offering superior aqueous solubility and reduced non-specific binding compared to the larger Parkin modulator series. In the Parkin program, heavy substitution was required to achieve target potency but compromised solubility; the unadorned hybrid scaffold represents a more tractable starting point for property-based optimization.

physicochemical properties lipophilicity drug-likeness

Optimal Application Scenarios for 2-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one Based on Differential Evidence


RGS4-Focused Chemical Probe Development for GPCR Signaling Studies

The compound's selective engagement of RGS4 (B Score −7.6) combined with its inactivity at the M1 muscarinic receptor and lack of HepG2 cytotoxicity qualifies it as a starting point for developing chemical probes to dissect RGS4-mediated GPCR signaling pathways. Its clean profile across four other targets (MOR-1, ADAM17, M1, and HepG2) reduces the risk of confounding off-target effects often encountered with promiscuous GPCR ligands .

Construction of Focused Kinase-Targeted Screening Libraries

The chromenone-tetrahydroquinoline hybrid scaffold is claimed within the genus of kinase-inhibitory chromenone derivatives (US20080146589A1). Incorporating this exact compound into focused screening libraries for tyrosine kinase or Raf kinase campaigns provides access to a scaffold with demonstrated class-level kinase activity, while its lower MW (305.3 Da) offers greater room for subsequent chemical elaboration compared to more complex analogs [1].

Fragment-Based Drug Discovery (FBDD) and Property-First Lead Generation

With a molecular weight of 305.3 Da and estimated cLogP of ~2.5–3.0, this compound satisfies lead-like property criteria and represents a more tractable starting point for fragment-based or property-first lead generation compared to advanced tetrahydroquinoline amide leads (MW > 500 Da, ELogD7.4 ≈ 3.1). Its amide linkage and dual aromatic systems provide multiple vectors for structural expansion while maintaining favorable physicochemical space [1].

Polypharmacology Profiling and Computational Selectivity Modeling

The multi-target activity data (RGS4, MOR-1, ADAM17, M1) provide a rich dataset for training or validating computational models of polypharmacology and selectivity prediction. The compound's differential activity pattern—active at some targets, inactive at others—serves as a valuable benchmark case for developing in silico selectivity filters, which is not achievable with single-target actives or pan-active compounds .

Quote Request

Request a Quote for 2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.